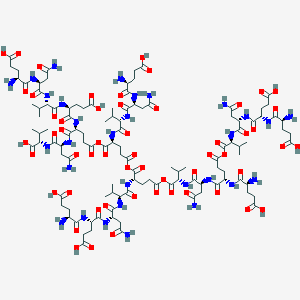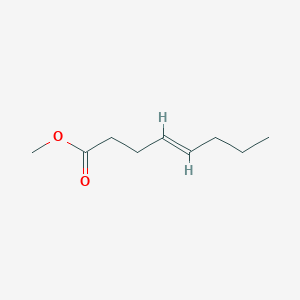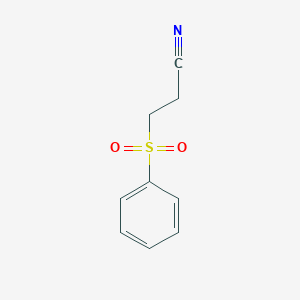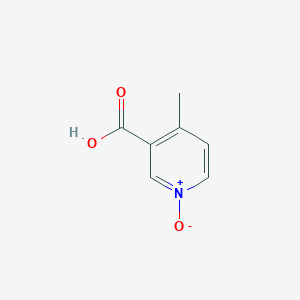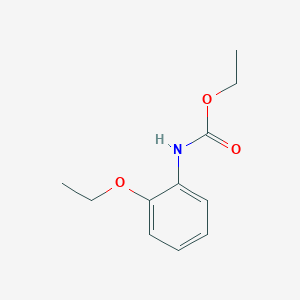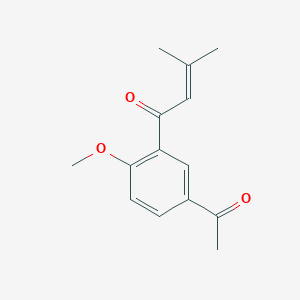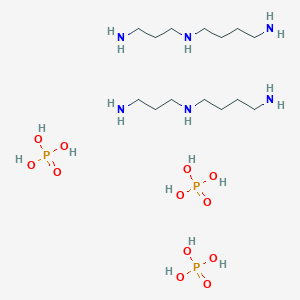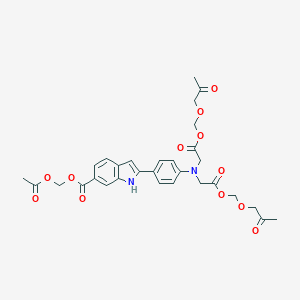
Mag-Indo 1-AM
Descripción general
Descripción
Mag-Indo 1-AM is a useful research compound. Its molecular formula is C30H32N2O12 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microscopía de fluorescencia
Mag-Indo 1-AM: es ampliamente utilizado en microscopía de fluorescencia debido a su capacidad de actuar como un derivado fluorescente permeable a las células. Es particularmente valioso para visualizar estructuras y funciones celulares porque puede ser excitado a longitudes de onda específicas, emitiendo fluorescencia que puede ser capturada por el microscopio .
Medición de la concentración de iones de calcio
El compuesto es un indicador de Ca²⁺ ratiométrico, lo que significa que puede medir la concentración de iones de calcio en muestras biológicas. El máximo de emisión de This compound cambia de aproximadamente 475 nm en un medio libre de Ca²⁺ a unos 400 nm cuando el tinte está saturado con Ca²⁺, lo que permite a los investigadores cuantificar los niveles de calcio con precisión .
Citometría de flujo
En citometría de flujo, This compound se utiliza para evaluar el flujo de calcio dentro de las células. Esta aplicación es crucial para estudiar las vías de señalización celular y comprender cómo las células responden a diversos estímulos que afectan las concentraciones de calcio .
Imágenes celulares
This compound: sirve como una herramienta importante en la obtención de imágenes celulares. Ayuda en la detección de cambios en el calcio intracelular, que a menudo son indicativos de respuestas celulares a hormonas, factores de crecimiento y otras moléculas de señalización .
Investigación farmacológica
Este compuesto es fundamental en la investigación farmacológica, especialmente en el descubrimiento y desarrollo de fármacos. Ayuda en la detección de nuevos fármacos que se dirigen a los canales de calcio o que tienen efectos sobre la homeostasis del calcio dentro de las células .
Investigación en neurociencia
This compound: se utiliza en neurociencia para estudiar la actividad neuronal. Los iones de calcio juegan un papel fundamental en la liberación de neurotransmisores y la excitabilidad neuronal, lo que hace que este compuesto sea esencial para la investigación sobre la función cerebral y las enfermedades neurodegenerativas .
Mecanismo De Acción
Mag-Indo 1-AM, also known as Bis(acetoxymethyl) 2,2’-((2-(2-(acetoxymethoxy)-2-oxoethoxy)-4-(6-((acetoxymethoxy)carbonyl)-1H-indol-2-yl)phenyl)azanediyl)diacetate, is a cell-permeable fluorescent indicator .
Target of Action
The primary targets of this compound are intracellular magnesium (Mg2+) and calcium (Ca2+) ions . These ions play crucial roles in various cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction .
Mode of Action
This compound interacts with its targets by binding to Mg2+ and Ca2+ ions within the cell . The compound exhibits a change in fluorescence when it binds to these ions, with excitation at 340-390 nm and emission at 410-490 nm .
Biochemical Pathways
The binding of this compound to Mg2+ and Ca2+ ions can affect various biochemical pathways. These ions are involved in numerous cellular processes, and changes in their concentrations can influence the activity of enzymes, the synthesis of DNA, the secretion of hormones, and the contraction of muscles .
Pharmacokinetics
The pharmacokinetics of this compound involve its ability to permeate cells and bind to Mg2+ and Ca2+ ions . The compound’s acetoxymethyl (AM) ester form allows it to pass through cell membranes and enter cells . Once inside the cell, esterases cleave the AM groups, trapping the indicator within the cell .
Result of Action
The binding of this compound to Mg2+ and Ca2+ ions results in a change in fluorescence, which can be measured to determine the intracellular concentrations of these ions . This allows researchers to monitor changes in Mg2+ and Ca2+ levels in response to various stimuli or under different conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of probenecid, a compound that inhibits the leakage of dyes from the cytosol, can enhance the effectiveness of this compound . Additionally, the temperature at which cells are incubated with this compound can affect the compound’s ability to enter cells and bind to Mg2+ and Ca2+ ions .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNJLJDRRJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376355 | |
| Record name | Mag-Indo 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130926-94-2 | |
| Record name | Mag-Indo 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





